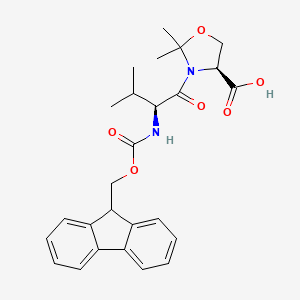

Fmoc-Val-Ser(Psime,Mepro)-OH

Description

Evolution of Peptide Synthesis Methodologies in Academic Research

The journey of peptide synthesis has been marked by innovations that have dramatically expanded its scope and accessibility. openaccessjournals.comacs.org

Historically, peptide synthesis was conducted in solution, a process known as solution-phase peptide synthesis (LPPS). nih.govwikipedia.org While valuable for large-scale production, LPPS is often a time-consuming process requiring purification after each amino acid addition, making it challenging for long sequences. openaccessjournals.comnih.gov

The field was revolutionized in the 1960s by R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS). proteogenix.sciencepeptide.comvapourtec.com In SPPS, the initial amino acid is anchored to an insoluble polymer resin. proteogenix.sciencevapourtec.com Subsequent amino acids are then added in a stepwise fashion, with excess reagents and byproducts washed away after each step. vapourtec.com This approach simplified the purification process, enabled automation, and made the synthesis of longer peptides more practical. proteogenix.sciencepeptide.com

Initially, SPPS primarily utilized the tert-butyloxycarbonyl (Boc) protecting group for the temporary protection of the N-terminal amine. wikipedia.org The Boc group is removed with acid, such as trifluoroacetic acid (TFA). wikipedia.orgbiotage.com However, this method involves the repeated use of strong acids, which can lead to the degradation of sensitive sequences and requires specialized, corrosion-resistant equipment, particularly when using hydrogen fluoride (B91410) (HF) for final cleavage from the resin. biotage.comaltabioscience.com

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970 offered a milder alternative. nih.govpeptide.comaltabioscience.com The Fmoc group is stable to acids but is readily removed by a base, typically a piperidine (B6355638) solution. biotage.comamericanpeptidesociety.org This "orthogonality" allows for the use of acid-labile protecting groups on amino acid side chains, which remain intact during the N-terminal Fmoc removal. altabioscience.com

By the late 1970s and into the 1980s, Fmoc chemistry was adapted for SPPS and has since become the dominant method in research settings. peptide.comamericanpeptidesociety.orgnih.gov The key advantages of Fmoc-SPPS include:

Milder Conditions: The base-labile nature of the Fmoc group avoids the repeated use of harsh acids, making it compatible with a wider range of modified and sensitive amino acids, such as those with glycosylation or phosphorylation. altabioscience.comnih.gov

Improved Safety and Convenience: Fmoc chemistry eliminates the need for highly corrosive reagents like liquid HF, enhancing laboratory safety. biotage.com

Automation-Friendly: The deprotection process releases a fluorene (B118485) derivative that has strong UV absorbance, allowing for real-time monitoring of reaction completion, a feature that is highly advantageous for automated peptide synthesizers. americanpeptidesociety.orgnih.gov

These factors have made Fmoc-SPPS the method of choice for the routine synthesis of complex peptides in both academic and industrial laboratories. altabioscience.com

Historical Context of Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methods

Significance of Non-Canonical and Modified Amino Acids in Peptide Science

While the 20 proteinogenic amino acids provide a vast chemical space, researchers often turn to non-canonical amino acids (ncAAs) and modifications to create peptides with superior properties. nih.govresearchgate.net These custom building blocks are crucial for developing peptide-based tools and therapeutics with enhanced stability, specific conformations, and novel functions. abyntek.comnih.gov

The incorporation of modified amino acids is a powerful strategy to overcome the natural limitations of peptides, such as poor stability against enzymatic degradation. nih.govwiley.com Modifications can include:

Altering the Backbone: Introducing N-methyl groups can improve enzymatic stability and cell permeability. biosynth.com

Using D-Amino Acids: Substituting naturally occurring L-amino acids with their D-stereoisomers can increase resistance to proteases. biosynth.comnih.gov

Side-Chain Modifications: Adding groups like fluorinated amino acids can fine-tune the electronic and steric properties of a peptide. abyntek.com

Conformational Constraints: Cyclization or the introduction of rigid linkers can lock a peptide into a specific, bioactive conformation. abyntek.comresearchgate.net

These enhancements are critical for designing peptides that can function effectively as research probes or therapeutic candidates. wiley.comrsc.org

Modified amino acids are instrumental in the field of peptidomimetics, where synthetic compounds are designed to mimic the structure and function of natural peptides. nih.govnih.gov One of the most effective strategies for structural control is the use of pseudoproline dipeptides. wikipedia.org

Pseudoprolines are formed by reversibly modifying serine (Ser), threonine (Thr), or cysteine (Cys) residues to create a five-membered ring structure (an oxazolidine (B1195125) or thiazolidine) that mimics the kink-inducing properties of proline. wikipedia.orgchempep.comiris-biotech.de This modification serves two primary purposes:

Disrupting Aggregation: During SPPS, growing peptide chains, especially hydrophobic ones, can aggregate by forming β-sheet secondary structures. This aggregation hinders subsequent coupling reactions, leading to low yields and impurities. wikipedia.orgsigmaaldrich.com The kink introduced by a pseudoproline disrupts these inter-chain interactions, improving solvation and synthetic efficiency. chempep.comiris-biotech.demerckmillipore.com

Inducing Specific Conformations: By forcing a cis-amide bond, pseudoprolines act as powerful tools for controlling the three-dimensional structure of a peptide. iris-biotech.deuow.edu.auresearchgate.net This is valuable for studying structure-activity relationships and for pre-organizing a peptide for cyclization. iris-biotech.depeptide.com

Enhancing Peptide Properties for Research Applications

Position of Fmoc-Val-Ser(PsiMe,Mepro)-OH within Contemporary Peptide Chemistry Research

Fmoc-Val-Ser(PsiMe,Mepro)-OH is a specialized dipeptide building block designed for seamless integration into Fmoc-SPPS protocols. sigmaaldrich.comsigmaaldrich.com Its structure consists of a valine (Val) residue linked to a serine (Ser) residue that has been modified to form a 2,2-dimethyloxazolidine (B1633789) ring, also known as a pseudoproline (Psi(Me,Me)pro or Ψ(Me,Me)pro). chempep.comnih.gov The N-terminus is protected by the Fmoc group, and the C-terminus has a free carboxylic acid (-OH) for coupling to the growing peptide chain. nih.gov

This compound holds a strategic position as a problem-solving reagent in modern peptide synthesis. sigmaaldrich.com Its primary application is to overcome the synthetic difficulties associated with the Val-Ser sequence, which can be prone to aggregation. sigmaaldrich.com By introducing this dipeptide, researchers can:

Prevent Aggregation: The pseudoproline moiety disrupts secondary structure formation, significantly improving coupling efficiency and leading to higher yields and purer crude products. chempep.commerckmillipore.com

Enhance Solubility: Peptides containing this unit often show improved solubility in standard synthesis solvents. chempep.com

Control Conformation: It serves as a tool to introduce a defined structural kink, which can be critical for mimicking the bioactive conformation of a natural peptide or protein. nih.govpeptide.com

The modification is temporary; the native Val-Ser sequence is fully restored during the final cleavage from the resin with trifluoroacetic acid (TFA). wikipedia.orgpeptide.comsigmaaldrich.com Therefore, Fmoc-Val-Ser(PsiMe,Mepro)-OH is not just a building block but a strategic tool that enables the synthesis of "difficult" or previously inaccessible peptide sequences, positioning it as a key component in the toolkit of advanced peptide chemistry. merckmillipore.comchemimpex.com

Physicochemical and Structural Data

Below are tables detailing the properties of the full dipeptide building block and its constituent components.

Table 1: Properties of Fmoc-Val-Ser(PsiMe,Mepro)-OH Data sourced from PubChem and other chemical suppliers. sigmaaldrich.comnih.gov

| Property | Value |

| IUPAC Name | (4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid nih.gov |

| Molecular Formula | C₂₆H₃₀N₂O₆ sigmaaldrich.comnih.gov |

| Molecular Weight | 466.5 g/mol nih.gov |

| Appearance | White to off-white powder chemicalbook.com |

| Storage Temperature | +2°C to +8°C sigmaaldrich.comchemicalbook.com |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis sigmaaldrich.comchemicalbook.com |

| InChI Key | KLYUTTJBDDHKOC-VXKWHMMOSA-N sigmaaldrich.comnih.gov |

Addressing Specific Challenges in Peptide Synthesis

The primary application of Fmoc-Val-Ser(Psime,Mepro)-OH is to overcome aggregation during SPPS. sigmaaldrich.comvulcanchem.com As a peptide chain is elongated on a solid support, it can fold into secondary structures like β-sheets, especially if the sequence contains multiple hydrophobic amino acids. nih.govsigmaaldrich.com This folding leads to the peptide chains clumping together, or aggregating, which physically prevents reagents from reaching the reactive end of the growing chain. sigmaaldrich.com This "on-resin aggregation" results in failed or incomplete coupling and deprotection steps, leading to low yields and difficult purifications. nih.govbiotage.comproteogenix.science

Pseudoproline dipeptides like Fmoc-Val-Ser(Psime,Mepro)-OH are a powerful tool to prevent this. The core of this building block is a Valine-Serine dipeptide where the serine has been reversibly modified to form a dimethyloxazolidine ring. vulcanchem.com This ring structure introduces a "kink" in the peptide backbone, disrupting the hydrogen bonding patterns that lead to the formation of secondary structures and subsequent aggregation. sigmaaldrich.com By incorporating this dipeptide, the growing peptide chain remains better solvated and accessible for subsequent synthetic steps, dramatically improving the quality and yield of the final product. sigmaaldrich.com The modification is temporary; the native serine residue is fully restored during the final trifluoroacetic acid (TFA) cleavage step. sigmaaldrich.com

Challenges in SPPS and Solutions with Pseudoproline Dipeptides

This table outlines common issues in peptide synthesis and how building blocks like Fmoc-Val-Ser(Psime,Mepro)-OH provide effective solutions.

| Challenge in Solid-Phase Peptide Synthesis (SPPS) | How Pseudoproline Dipeptides Address the Challenge | Source |

| On-Resin Aggregation | The oxazolidine ring introduces a kink that disrupts secondary structure formation (e.g., β-sheets), preventing peptide chains from clumping together. | sigmaaldrich.comvulcanchem.com |

| Poor Solvation | By breaking up internal structures, the peptide chain remains more accessible to solvents and reagents, improving reaction kinetics. | nih.gov |

| Low Coupling Yields | Enhanced accessibility of the N-terminus of the growing peptide chain leads to more efficient and complete coupling reactions. | nih.govsigmaaldrich.com |

| Difficult Sequences | Enables the synthesis of hydrophobic or aggregation-prone sequences that are otherwise extremely difficult or impossible to produce with standard methods. | nih.govvulcanchem.com |

Enabling Novel Research Avenues

By solving fundamental synthesis problems, modified building blocks like Fmoc-Val-Ser(Psime,Mepro)-OH expand the horizons of peptide research. The ability to reliably synthesize "difficult" sequences opens up new avenues in drug discovery, biomaterials, and protein engineering. vulcanchem.comhokudai.ac.jp

Drug Development : Many therapeutically interesting peptides, including those with enhanced stability or receptor binding affinity, have sequences that are prone to aggregation. chemimpex.comvulcanchem.com The use of pseudoproline dipeptides makes these complex targets synthetically accessible, facilitating research into new peptide-based drugs for a range of diseases. mdpi.comchemimpex.comvulcanchem.com This includes the development of cyclic peptides and peptidomimetics, which often have improved pharmacological properties. chemimpex.comrsc.org

Bioconjugation and Protein Engineering : The compound aids in the precise synthesis of peptides intended for conjugation to other molecules, such as antibodies or imaging agents, to create advanced targeted therapies or diagnostics. vulcanchem.comtechnologynetworks.com In protein engineering, it allows for the creation of specific peptide fragments that can be used to study protein structure and function or to build novel proteins with new functionalities. vulcanchem.comacs.org

Materials Science : Peptides can self-assemble into highly ordered nanostructures, and the ability to control their sequence precisely allows for the design of novel biomaterials. rsc.org By enabling the synthesis of previously inaccessible peptide sequences, these building blocks contribute to the development of new materials for tissue engineering and other applications. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-15(2)22(23(29)28-21(24(30)31)14-34-26(28,3)4)27-25(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-22H,13-14H2,1-4H3,(H,27,32)(H,30,31)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYUTTJBDDHKOC-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Fmoc Val Ser Psime,mepro Oh

Design Principles for Protected Amino Acid Derivatives

The controlled, stepwise synthesis of a peptide of a defined sequence is only possible through the use of protecting groups. nih.govspringernature.com These chemical moieties temporarily mask reactive functional groups, such as the α-amino group and reactive side chains, to prevent undesired side reactions during peptide chain elongation. springernature.com The success of solid-phase peptide synthesis (SPPS) is critically dependent on the careful selection and manipulation of these protecting groups. peptide.comacs.org

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis, serving as a temporary protecting group for the α-amino function of amino acids. oup.com Its widespread adoption is due to its unique cleavage chemistry, which forms the basis of the Fmoc/tBu orthogonal strategy. oup.com The Fmoc group is stable to acidic conditions but is readily removed by treatment with a secondary amine base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). oup.comiris-biotech.de

This base-lability allows for highly selective deprotection of the N-terminus at each cycle of peptide synthesis without affecting the acid-labile protecting groups used for amino acid side chains (e.g., tert-butyl, tBu) or the bond anchoring the peptide to the resin. oup.comnih.gov The resulting deprotection conditions are significantly milder than those used in older methodologies, such as the Boc/Bzl strategy, which required repeated exposure to trifluoroacetic acid (TFA) for N-α-deprotection and harsh, hazardous reagents like liquid hydrogen fluoride (B91410) (HF) for final cleavage. oup.comnih.gov The mildness of the Fmoc approach is particularly advantageous for the synthesis of peptides containing sensitive modifications, such as phosphorylation or glycosylation, which would not be stable under harsh acidic conditions. nih.gov Furthermore, the urethane (B1682113) structure of the Fmoc group effectively suppresses the risk of racemization during the amino acid activation and coupling steps. nih.gov

An orthogonal protection scheme is one in which two or more distinct classes of protecting groups are employed, where each class can be removed by a specific chemical mechanism without affecting the others. nih.govpeptide.comiris-biotech.de This principle is fundamental to the synthesis of complex peptides, allowing for precise control over which functional group is exposed for reaction at any given step. nih.govspringernature.com

The most common orthogonal combination in SPPS is the Fmoc/tBu strategy. iris-biotech.de In this approach:

Temporary Nα-protection is provided by the base-labile Fmoc group. oup.com

Permanent side-chain protection is achieved with acid-labile groups, predominantly based on the tert-butyl (tBu) moiety. iris-biotech.de

The peptide-resin linker is also typically acid-labile, allowing the completed peptide to be cleaved from the solid support and deprotected simultaneously using a strong acid like TFA. oup.com

Because the conditions for removing the temporary (Fmoc) and permanent (tBu-based) protecting groups are completely different (base vs. acid), their removal is mutually exclusive, providing excellent synthetic control. oup.com This strategy can be expanded with additional "semi-permanent" protecting groups that are cleaved under unique conditions, enabling on-resin modifications such as side-chain cyclization or the attachment of fluorescent labels before the final cleavage from the support. iris-biotech.de

Rationale for Fmoc N-alpha Protection

Synthesis of the Serine Derivative with PsiMe,Mepro Modification

Fmoc-Val-Ser(PsiMe,Mepro)-OH is a specialized dipeptide building block designed to overcome specific synthetic challenges. vulcanchem.com The designation "Ser(PsiMe,Mepro)-OH" refers to a serine residue whose side-chain hydroxyl and backbone amide nitrogen have been cyclized to form a 2,2-dimethyloxazolidine (B1633789) ring, a type of pseudoproline. vulcanchem.comchempep.com This modification is introduced not to alter the final peptide's primary sequence—as the ring is cleaved to regenerate the native serine residue during final deprotection—but to act as a temporary synthetic tool. iris-biotech.deactivotec.com

Pseudoproline dipeptides were developed to address the problem of peptide chain aggregation during SPPS. iris-biotech.dewikipedia.org This issue is particularly prevalent in long or hydrophobic sequences, where growing peptide chains can form intermolecular β-sheet structures, leading to poor solvation, incomplete coupling reactions, and significantly reduced yields. chempep.compeptide.com

The introduction of a pseudoproline, created from a serine, threonine, or cysteine residue, imposes a "kink" in the peptide backbone that is similar to the conformation induced by a natural proline residue. chempep.comactivotec.com This structural disruption physically prevents the chain from adopting the linear conformation required for β-sheet formation and aggregation. iris-biotech.depeptide.com The kink favors a cis-amide bond with the preceding amino acid, further disrupting interchain hydrogen bonding. chempep.compeptide.com By enhancing the solvation of the peptide chain, pseudoprolines improve access for reagents, leading to more efficient coupling and higher purity of the crude product. chempep.comactivotec.com

Due to the steric hindrance of the oxazolidine (B1195125) ring and the low nucleophilicity of the nitrogen atom within it, acylation of a pseudoproline monomer is inefficient. iris-biotech.deactivotec.com For this reason, these building blocks are almost always synthesized and incorporated as pre-formed dipeptides, such as Fmoc-Val-Ser(PsiMe,Mepro)-OH. activotec.com This approach conveniently bypasses the difficult coupling step and extends the peptide chain by two residues at once. The oxazolidine ring is stable throughout the Fmoc-SPPS cycles but is readily cleaved by TFA during the final deprotection and cleavage step, restoring the original Val-Ser sequence. iris-biotech.de

| Feature | Benefit of Using a Pseudoproline Dipeptide |

| Aggregation Disruption | The proline-like "kink" disrupts β-sheet formation, preventing chain aggregation. chempep.comiris-biotech.deactivotec.compeptide.com |

| Improved Solubility | Prevents aggregation, enhancing the solvation of the growing peptide chain. chempep.com |

| Enhanced Coupling | Improved solvation allows better access for reagents, leading to higher coupling efficiency. chempep.comactivotec.com |

| Increased Yield & Purity | Mitigates common side reactions associated with aggregation, resulting in higher quality crude peptides. activotec.comwikipedia.org |

| Cyclization Facilitation | The backbone kink pre-organizes linear peptides into a conformation favorable for head-to-tail cyclization. iris-biotech.depeptide.com |

Backbone N-methylation, the addition of a methyl group to an amide nitrogen in the peptide backbone, is a distinct chemical modification from the gem-dimethyl group on a pseudoproline ring. nih.gov It is a powerful strategy used in medicinal chemistry to enhance the therapeutic potential of peptides. nih.govnih.gov Peptides often suffer from poor pharmacokinetic properties, such as rapid degradation by proteases and low cell membrane permeability, which limits their use as drugs. nih.govresearchgate.net

N-methylation addresses these limitations in several ways:

Metabolic Stability: The N-methyl group sterically hinders the amide bond, making it resistant to cleavage by proteases and peptidases, thereby extending the peptide's half-life in vivo. nih.govresearchgate.net

Conformational Control: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into its bioactive conformation. nih.gov This can lead to enhanced binding affinity and improved selectivity for its biological target. nih.gov

Several synthetic methods have been developed to introduce N-methyl groups during SPPS. A common approach is a three-step on-resin procedure consisting of sulfonylation of the N-terminal amine (e.g., with o-nitrobenzenesulfonyl chloride), methylation of the resulting sulfonamide, and subsequent removal of the sulfonyl group to liberate the N-methylated amine for the next coupling step. acs.org Recent research has focused on optimizing these methods to reduce reaction times, for instance by using microwave assistance. acs.orgspringernature.com The ability to systematically introduce N-methyl groups allows researchers to perform "N-methyl scanning" of a peptide sequence to identify key positions where modification can improve drug-like properties without sacrificing biological activity. nih.govspringernature.com

Pseudoproline-Based Dipeptide Building Blocks

Stereochemical Control and Chirality in Synthesis

The synthesis of Fmoc-Val-Ser(PsiMe,Mepro)-OH necessitates rigorous control over stereochemistry at multiple chiral centers. The inherent chirality of the starting amino acids, L-valine and L-serine, must be preserved throughout the synthetic sequence. A critical step involves the formation of the oxazolidine ring from the serine residue. This reaction, which creates the pseudoproline (PsiMe,Mepro) moiety, must proceed without epimerization at the α-carbon of serine. nih.gov

Maintaining stereochemical purity is a significant challenge, particularly during the activation of carboxyl groups for peptide bond formation, which can be prone to racemization. mdpi.com The selection of coupling reagents and reaction conditions is therefore paramount. For instance, the use of certain activating agents in combination with non-polar solvents has been shown to minimize racemization. cdnsciencepub.com Furthermore, the introduction of the pseudoproline as a pre-formed dipeptide unit, Fmoc-Val-Ser(PsiMe,Mepro)-OH, circumvents the potentially problematic acylation of the sterically hindered oxazolidine nitrogen, which could otherwise compromise stereochemical integrity.

Research has shown that for peptides containing residues susceptible to racemization, like phenylglycine, the choice of reaction conditions, including temperature and the specific coupling protocol, is crucial for maintaining stereochemical stability. researchgate.net While not directly involving phenylglycine, the principles of minimizing racemization through optimized conditions are broadly applicable. For instance, studies on the synthesis of peptides with modified seryl residues have emphasized the need for orthogonal protection strategies and conditions that prevent β-elimination and maintain stereocontrol, especially at base-sensitive centers. nih.gov

Optimization of Reaction Conditions for Side Chain Modification

The modification of the serine side chain to form the 2,2-dimethyl-1,3-oxazolidine ring is a key transformation in the synthesis of Fmoc-Val-Ser(PsiMe,Mepro)-OH. This cyclization is typically achieved by reacting the serine residue with a ketone or an equivalent reagent. The optimization of this reaction is crucial for achieving high yields and purity.

The general strategy for synthesizing pseudoproline-containing peptides often starts with the preparation of the pseudoproline unit itself through the cyclization of a protected serine derivative. vulcanchem.com The efficiency of this side chain modification can be influenced by several factors, including the choice of solvent, temperature, and catalyst. For example, in the broader context of modifying serine residues, chemo- and regioselective functionalization has been achieved by carefully optimizing solvent conditions. nih.gov While specific optimization data for Fmoc-Val-Ser(PsiMe,Mepro)-OH is not detailed in the provided results, the principles of reaction optimization are transferable. For instance, studies on other side-chain modifications, such as O-phosphorylation, have highlighted the importance of developing conditions to avoid side reactions like β-elimination. nih.gov

Furthermore, the pH of the reaction medium can significantly impact the outcome of side chain modifications. In enzymatic modifications of serine, for example, adjusting the pH has been shown to enhance reaction rates and yields. d-nb.info While the synthesis of the oxazolidine ring in Fmoc-Val-Ser(PsiMe,Mepro)-OH is a chemical rather than enzymatic process, the principle of optimizing pH to favor the desired reaction pathway remains a relevant consideration.

Incorporation of Valine and Subsequent Peptide Bond Formation

The formation of the peptide bond between Fmoc-valine and the modified serine residue is a critical step that presents challenges due to steric hindrance from both the valine side chain and the pseudoproline moiety.

Coupling Reagents and Additives in Fmoc-SPPS for Difficult Sequences

The Val-Ser sequence can be considered a "difficult sequence" due to the steric bulk of the valine residue and the potential for aggregation. The presence of the Psi(Me,Me)pro modification further increases the steric hindrance at the coupling site. Therefore, the choice of coupling reagent is critical for achieving efficient peptide bond formation.

Common coupling reagents used in solid-phase peptide synthesis (SPPS) include carbodiimides like DCC and DIC, phosphonium (B103445) salts such as PyBOP and PyAOP, and uronium salts like HBTU and HATU. jpt.compeptide.com For sterically hindered couplings, more reactive reagents are often necessary. researchgate.net For instance, PyAOP has been shown to be particularly effective for coupling N-methylated amino acids, which are also sterically demanding. peptide.com Similarly, HATU is known for its high reactivity and ability to facilitate difficult couplings with reduced racemization. peptide.com The use of additives like HOBt or HOAt can further enhance coupling efficiency and suppress side reactions. bachem.com

The following table summarizes some common coupling reagents and their general applicability to difficult sequences:

| Coupling Reagent | Type | Characteristics | Reference(s) |

| DCC/DIC | Carbodiimide (B86325) | Commonly used, but can lead to racemization without additives. DIC is preferred for SPPS as the urea (B33335) byproduct is soluble. | peptide.combachem.com |

| HBTU/TBTU | Uronium/Aminium | Very efficient with low racemization, especially with HOBt. | peptide.com |

| HATU | Uronium/Aminium | Highly reactive, fast coupling with less epimerization. | peptide.com |

| PyBOP | Phosphonium | High coupling efficiency with low racemization risk. | jpt.com |

| PyAOP | Phosphonium | More reactive than PyBOP, effective for hindered amino acids. | peptide.comiris-biotech.de |

Minimizing Racemization During Coupling

Racemization is a significant concern during peptide bond formation, particularly when activating the carboxyl group of an amino acid. bachem.com The risk of racemization is heightened with sterically hindered amino acids and when using highly reactive coupling reagents. Several strategies can be employed to minimize this side reaction.

The choice of base is crucial. Weaker bases like N-methylmorpholine (NMM) or collidine are often preferred over stronger, more hindered bases like diisopropylethylamine (DIPEA) when there is a high risk of racemization. bachem.com Additionally, the use of additives like HOBt or its derivatives is a standard practice to suppress racemization by forming less reactive, but still efficient, active esters. peptide.combachem.com

Studies on N-methylated amino acids, which present similar challenges in terms of steric hindrance and potential for racemization, have shown that coupling through an N-hydroxysuccinimide (HONSu) ester can yield stereochemically pure products, especially in the presence of salts that might otherwise promote racemization. cdnsciencepub.com Lowering the coupling temperature can also effectively limit racemization for susceptible amino acids. nih.gov

The following table outlines strategies to minimize racemization:

| Strategy | Description | Reference(s) |

| Choice of Coupling Reagent | Use reagents known for low racemization, such as phosphonium or uronium salts, often in combination with additives. | jpt.combachem.com |

| Use of Additives | Incorporate additives like HOBt, HOAt, or HOSu to form active esters that are less prone to racemization. | peptide.combachem.com |

| Base Selection | Employ weaker bases like NMM or collidine instead of DIPEA for racemization-prone couplings. | bachem.com |

| Temperature Control | Perform couplings at lower temperatures to reduce the rate of racemization. | nih.gov |

| Solvent Choice | Use less polar solvents, as polar solvents can sometimes promote racemization. | cdnsciencepub.com |

Strategies for Overcoming Aggregation

Peptide chain aggregation during SPPS is a major obstacle, especially for sequences containing hydrophobic residues like valine. Aggregation can lead to incomplete coupling and deprotection reactions, resulting in low yields and impure products. sigmaaldrich.com The incorporation of the pseudoproline dipeptide, Fmoc-Val-Ser(PsiMe,Mepro)-OH, is itself a primary strategy to combat aggregation. The kink introduced by the oxazolidine ring disrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets. peptide.comchempep.com

Beyond the use of pseudoprolines, several other techniques can be employed to mitigate aggregation:

Chaotropic Salts: Adding salts like LiCl or NaClO4 to the reaction mixture can disrupt hydrogen bonding. sigmaaldrich.com

Solvent Modification: Using a mixture of solvents such as DMF/NMP or adding DMSO can help to solvate the growing peptide chain more effectively. sigmaaldrich.com

Elevated Temperature/Microwave Synthesis: Increasing the coupling temperature or using microwave irradiation can provide the energy needed to break up aggregates and accelerate reactions. peptide.commblintl.com

Backbone Protection: Incorporating protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone nitrogen can physically prevent hydrogen bond formation. peptide.com

Solid-Phase Synthesis Protocols for Fmoc-Val-Ser(PsiMe,Mepro)-OH

The synthesis of Fmoc-Val-Ser(PsiMe,Mepro)-OH is designed for its subsequent use in Fmoc-based solid-phase peptide synthesis (SPPS). chemicalbook.com As a dipeptide, it is coupled to the resin-bound peptide chain in a single step, which is advantageous as it avoids the difficult acylation of the hindered nitrogen of the pseudoproline.

A typical SPPS protocol involving this dipeptide would follow these general steps:

Resin Swelling: The solid support (e.g., a PEG-modified polystyrene resin) is swelled in a suitable solvent like DMF. luxembourg-bio.comacs.org

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of piperidine in DMF. acs.org

Washing: The resin is thoroughly washed to remove excess piperidine and byproducts. acs.org

Coupling: The Fmoc-Val-Ser(PsiMe,Mepro)-OH dipeptide is pre-activated with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and then added to the resin. The coupling reaction is allowed to proceed for a sufficient time, which may be longer for such a hindered unit. acs.org

Washing: The resin is washed again to remove excess reagents and byproducts.

Capping (Optional): Any unreacted amino groups on the resin can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

This cycle is repeated for each subsequent amino acid. The pseudoproline moiety remains intact throughout the synthesis and is converted back to the native serine residue during the final cleavage from the resin with trifluoroacetic acid (TFA). luxembourg-bio.com

Resin Selection and Loading Optimization

The choice of solid support is a critical parameter in SPPS. For the synthesis of peptides containing pseudoproline dipeptides like Fmoc-Val-Ser(PsiMe,Mepro)-OH, resins that are known to minimize aggregation are preferred. The 2-chlorotrityl chloride (2-CTC) resin is a highly versatile and frequently used support for the synthesis of peptides with a C-terminal carboxylic acid. chempep.comacs.orgchempep.com Its high acid lability allows for the cleavage of the peptide from the resin under mild acidic conditions (e.g., 1-5% TFA in DCM), which can leave the pseudoproline structure intact for subsequent use in fragment condensation strategies. chempep.comchempep.com This is particularly advantageous as it preserves the solubilizing effect of the pseudoproline during further synthetic manipulations. peptide.com

Other suitable resins include those with a polyethylene (B3416737) glycol (PEG) backbone, such as ChemMatrix and NovaSyn® TGT resins. chempep.comsigmaaldrich.com PEG-based resins are known for their excellent swelling properties in a variety of solvents, which improves reaction kinetics and is especially beneficial for the synthesis of long or otherwise difficult peptide sequences. chempep.com

Table 1: Recommended Resins for Fmoc-Val-Ser(PsiMe,Mepro)-OH Synthesis

| Resin Type | Key Features | Recommended for |

| 2-Chlorotrityl Chloride (2-CTC) | High acid lability, allows for mild cleavage conditions. | Synthesis of peptide acids, fragment condensation. chempep.comchempep.com |

| PEG-based (e.g., ChemMatrix) | Excellent swelling properties, improves reaction kinetics. | Synthesis of long and difficult sequences. chempep.com |

| Sieber Resin | Acid-labile, allows for cleavage with pseudoproline intact. | Fragment synthesis. chempep.compeptide.com |

This table is generated based on the text provided.

Automated Synthesis Applications in Research

The use of pseudoproline dipeptides like Fmoc-Val-Ser(PsiMe,Mepro)-OH is fully compatible with automated peptide synthesizers. chempep.com Commercially available pseudoproline dipeptides are designed for easy integration into standard automated SPPS protocols, which enhances reproducibility and ease of use. chempep.com Automated synthesizers can be programmed to perform the repetitive cycles of deprotection, washing, and coupling required for peptide chain elongation. sigmaaldrich.com

In research, the incorporation of Fmoc-Val-Ser(PsiMe,Mepro)-OH via automated synthesis has been instrumental in the preparation of long and complex peptides that were previously difficult to access due to aggregation issues. rsc.orgnih.gov For instance, research on the chemical synthesis of proteins like p19INK4d has utilized the manual coupling of Fmoc-Val-Ser(psiMe,Mepro)-OH, followed by standard automated Fmoc-SPPS for the remaining amino acids, demonstrating the seamless integration of these specialized dipeptides into a larger synthetic workflow. rsc.org While automated coupling of pseudoproline dipeptides is common, manual coupling is also employed, particularly when optimizing conditions for specific sequences. rsc.org The use of standard coupling reagents such as HBTU, HATU, and DIC/HOBt is effective for incorporating these dipeptides. chempep.comsigmaaldrich.com However, recent studies have highlighted that under the elevated temperatures and pressures of automated flow peptide synthesis, pseudoproline moieties can sometimes lead to unexpected by-products, necessitating careful optimization of reaction conditions. mdpi.com

Solution-Phase Coupling and Fragment Condensation Approaches

While SPPS is the dominant method, solution-phase synthesis and fragment condensation strategies offer powerful alternatives, especially for the production of large peptides and proteins. tesisenred.netgoogle.com The use of Fmoc-Val-Ser(PsiMe,Mepro)-OH is highly advantageous in these approaches. Protected peptide fragments containing a C-terminal pseudoproline can be synthesized on a highly acid-labile resin like 2-chlorotrityl resin and cleaved with the pseudoproline moiety intact. peptide.com

These pseudoproline-containing fragments exhibit improved solubility, which greatly facilitates their purification and subsequent coupling in solution. peptide.com A significant challenge in fragment condensation is the risk of epimerization at the C-terminal amino acid of the coupling fragment. However, peptides with a C-terminal pseudoproline can be coupled with a minimal risk of racemization. peptide.comresearchgate.net This makes Fmoc-Val-Ser(PsiMe,Mepro)-OH and similar dipeptides valuable tools for convergent synthesis strategies, where several peptide fragments are synthesized separately and then joined together. tesisenred.net This approach has been successfully applied in the synthesis of complex glycoproteins. researchgate.net

Novel Protecting Group Chemistry Relevant to Fmoc-Val-Ser(PsiMe,Mepro)-OH

The selection of protecting groups is fundamental to the success of peptide synthesis. The most common strategy in modern SPPS is the orthogonal combination of the base-labile Fmoc group for Nα-amino protection and acid-labile groups for side-chain protection. iris-biotech.descielo.org.mx

Recent Advances in Serine Side Chain Protection

The hydroxyl group of serine is typically protected to prevent side reactions during peptide synthesis. core.ac.uk The most common protecting group for the serine side chain in Fmoc-SPPS is the tert-butyl (tBu) group, which is cleaved simultaneously with the final peptide cleavage from the resin using strong acid, typically trifluoroacetic acid (TFA). iris-biotech.de

However, the development of alternative protecting groups for serine is an active area of research. One such group is the propargyloxycarbonyl (Poc) group, which is stable to both acidic and basic conditions commonly used in peptide synthesis but can be removed under mild, neutral conditions. core.ac.uk This offers an additional level of orthogonality. Another strategy involves the temporary protection of the serine side chain with a group that is labile to the same conditions used for Fmoc removal, which is then removed immediately after the serine residue is incorporated into the peptide chain. google.com

Exploration of Alternative N-alpha and Side Chain Protecting Groups

While the Fmoc group is widely used for Nα-protection, alternatives have been explored to address certain limitations. The 2-(4-nitrophenyl)sulfonylethoxycarbonyl (Nsc) group is a base-labile protecting group that has been studied as an alternative to Fmoc. nih.govnih.govresearchgate.net Nsc-protected amino acids may be particularly useful in automated synthesis where amino acids are stored in solution and for incorporating residues prone to racemization. nih.govresearchgate.net Another alternative is the p-nitrobenzyloxycarbonyl (pNZ) group, which is removed under nearly neutral conditions and can be beneficial in preventing side reactions like diketopiperazine formation. ub.edu

For side-chain protection, beyond the standard t-butyl and trityl groups, research has focused on groups that offer different cleavage conditions, providing greater flexibility in the synthesis of complex peptides with multiple functional groups that may require selective deprotection. iris-biotech.deacs.org

Table 2: Comparison of Nα-Protecting Groups

| Protecting Group | Cleavage Condition | Advantages |

| Fmoc | Base (e.g., Piperidine) | Widely used, mild conditions relative to Boc strategy. scielo.org.mx |

| Nsc | Base | Useful for automated synthesis and racemization-prone residues. nih.govresearchgate.net |

| pNZ | Near-neutral | Helps prevent diketopiperazine formation. ub.edu |

This table is generated based on the text provided.

There is a growing emphasis on developing more environmentally friendly or "green" methods for peptide synthesis. rsc.orgnih.gov This includes the use of greener solvents and the development of more sustainable protecting group strategies. rsc.orgrsc.org One approach is the development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which enables peptide synthesis to be carried out in aqueous media, significantly reducing the reliance on toxic organic solvents. nih.gov Photolabile protecting groups (PPGs) are also being explored as a greener alternative for side-chain protection, as their removal is triggered by light, avoiding the need for harsh chemical reagents. mdpi.com The development of such strategies aims to reduce the environmental impact of peptide synthesis while maintaining high efficiency and product quality.

Water-Soluble Protecting Group Approaches

The synthesis of Fmoc-Val-Ser(PsiMe,Mepro)-OH, while involving the water-insoluble 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, can incorporate methodologies that utilize aqueous systems and water-soluble reagents. These approaches are not centered on replacing the Fmoc group itself with a water-soluble alternative, but rather on employing aqueous conditions during key coupling steps to synthesize the dipeptide backbone. This strategy often involves the use of water-soluble carbodiimides to facilitate amide bond formation between Fmoc-Valine and a Serine precursor in an aqueous environment.

A significant strategy in this context involves the activation of the Fmoc-amino acid and subsequent coupling in an aqueous suspension. A patented process details a method for manufacturing pseudoproline dipeptides where the coupling reaction is performed in water. google.comgoogle.com In this method, an activated Fmoc-amino acid, such as an N-hydroxysuccinimide (NHS) ester, is prepared in an organic solvent. This activated ester solution is then added to a chilled aqueous suspension containing the C-terminal amino acid (in this case, Serine) and an inorganic base like lithium hydroxide (B78521). google.com This approach leverages the solubility of the serine and the base in water to create the reaction medium.

The water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or its hydrochloride salt, is a key reagent in these aqueous coupling strategies. bachem.compeptide.com EDC is specifically designed for couplings in aqueous solutions, and its corresponding urea byproduct is also water-soluble, which simplifies purification by allowing for removal via aqueous extraction. bachem.compeptide.com The use of EDC facilitates the formation of the peptide bond between Fmoc-Val-OH and the serine derivative directly in an aqueous phase, with the pH of the reaction mixture typically maintained between 7.5 and 9.5. google.com

While novel water-soluble N-α-amino protecting groups like 2-[phenyl(methyl)sulfonio]ethyloxycarbonyl (Pms) and ethanesulfonylethoxycarbonyl (Esc) have been developed for solid-phase peptide synthesis (SPPS) in water, their application is generally for building entire peptides in aqueous media and not specifically for the synthesis of Fmoc-derivatized pseudoproline dipeptides. nih.govug.edu.plrsc.org The synthesis of Fmoc-Val-Ser(PsiMe,Mepro)-OH retains the Fmoc group due to its crucial role and well-established chemistry in standard SPPS protocols. nih.gov

The table below summarizes the key water-soluble reagents and conditions employed in the synthesis of the dipeptide precursor to Fmoc-Val-Ser(PsiMe,Mepro)-OH.

Table 1: Reagents and Conditions for Aqueous Coupling in Pseudoproline Dipeptide Synthesis

| Reagent/Condition | Role | Details | Source(s) |

|---|---|---|---|

| Water (H₂O) | Reaction Solvent | Used as a suspension medium for the C-terminal amino acid (Serine). | google.comgoogle.com |

| EDC∙HCl | Coupling Agent | Water-soluble carbodiimide used to activate the carboxylic acid of Fmoc-Val-OH. | google.combachem.compeptide.com |

| N-hydroxysuccinimide (NHS) | Activating Additive | Reacts with the activated carboxyl group to form a more stable active ester, reducing side reactions. | google.com |

| Inorganic Base (e.g., LiOH) | pH Adjustment | Maintains the necessary basic pH (7.5-9.5) for the coupling reaction in the aqueous phase. | google.comgoogle.com |

Further research has also explored optimizing the final saponification step to yield the carboxylic acid in a mixed aqueous-organic system. One method describes using a combination of calcium chloride (CaCl₂) and sodium hydroxide (NaOH) in a mixture of isopropanol (B130326) and water at room temperature. researchgate.net This mild approach aims to improve the yield of the free acid while minimizing the potential loss of the base-labile Fmoc group. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| Fmoc-Val-Ser(PsiMe,Mepro)-OH | |

| 9-fluorenylmethoxycarbonyl (Fmoc) | |

| Fmoc-Valine (Fmoc-Val-OH) | |

| Serine | |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | |

| N-hydroxysuccinimide (NHS) | |

| Lithium hydroxide (LiOH) | |

| 2-[phenyl(methyl)sulfonio]ethyloxycarbonyl (Pms) | |

| Ethanesulfonylethoxycarbonyl (Esc) | |

| Fmoc-Val-Ser-OH | |

| Calcium chloride (CaCl₂) | |

| Sodium hydroxide (NaOH) |

In-Depth Analytical Data for Fmoc-Val-Ser(Psime,Mepro)-OH Not Publicly Available

A thorough investigation to gather specific analytical and impurity data for the chemical compound Fmoc-Val-Ser(Psime,Mepro)-OH has concluded that the detailed information required for an in-depth scientific article is not available in the public domain. While general information regarding its use and properties is accessible, specific experimental data for its characterization and purity assessment remains proprietary or unpublished.

Fmoc-Val-Ser(Psime,Mepro)-OH is recognized as a specialized pseudoproline dipeptide building block used in Fmoc solid-phase peptide synthesis (SPPS). chemicalbook.com Its primary role is to disrupt the formation of secondary structures, such as β-sheet aggregation, which can hinder the synthesis of long or difficult peptide sequences. vulcanchem.commerckmillipore.com This is achieved through the temporary introduction of a "kink" in the peptide backbone via a TFA-labile oxazolidine ring, which is formed from the serine residue. bachem.com This approach generally leads to increased purity and yield of the final peptide product. merckmillipore.com The native Val-Ser sequence is restored during the final trifluoroacetic acid (TFA) cleavage step.

However, specific data sets crucial for a detailed analytical report as requested are not found in available scientific literature, application notes, or public certificates of analysis. The missing information includes:

Advanced Mass Spectrometry Data: No detailed High-Resolution Mass Spectrometry (HRMS) or tandem mass spectrometry (MS/MS) fragmentation analysis for the Fmoc-Val-Ser(Psime,Mepro)-OH molecule itself could be located.

High-Resolution Liquid Chromatography Data: Specific chromatograms from techniques like UHPLC-UV or RP-HPLC, including retention times, column specifications, and mobile phase conditions for the analysis of the dipeptide building block, are not publicly detailed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data: Published ¹H or ¹³C NMR spectra and associated chemical shift assignments, which would be essential for confirming the compound's precise structure, conformation, and the integrity of the oxazolidine linkage, were not found.

Data on Synthesis-Related Impurities: While the compound is used to prevent the formation of deletion and truncated peptides during SPPS, there is no available data on the potential impurities arising from the synthesis of the Fmoc-Val-Ser(Psime,Mepro)-OH dipeptide itself. rsc.org

Quantitative Racemization Data: Although pseudoproline dipeptides are known to suppress racemization at the C-terminal residue during subsequent peptide coupling steps, no quantitative studies detailing the extent of racemization at the chiral centers of valine or serine within the Fmoc-Val-Ser(Psime,Mepro)-OH molecule could be retrieved. rsc.org

Analytical Characterization and Purity Assessment in Academic Research

Investigation of Synthesis-Related Impurities and Side Reactions

Byproducts Associated with Protecting Group Removal and Coupling

The chemical lability of the protecting groups on Fmoc-Val-Ser(Psime,Mepro)-OH, while essential for its function, also presents potential pathways for the formation of byproducts. The Fmoc (9-fluorenylmethyloxycarbonyl) group, for instance, is typically removed under basic conditions (e.g., piperidine (B6355638) in DMF). Incomplete removal can lead to the persistence of the protected dipeptide, which would cap the growing peptide chain and truncate the synthesis. Conversely, premature cleavage of the silyl (B83357) ether (Psime) or methylpropyl (Mepro) protecting groups on the serine residue under acidic conditions used for side-chain deprotection or cleavage from the resin can occur.

During the coupling step, the carboxylic acid of Fmoc-Val-Ser(Psime,Mepro)-OH is activated to form a reactive species that readily acylates the free amine of the resin-bound peptide. Inefficient activation or side reactions involving the activated ester can lead to the formation of various byproducts. For example, the activated ester could react with scavengers present in the reaction mixture or undergo intramolecular rearrangement. The presence of the bulky protecting groups can also sterically hinder the coupling reaction, potentially leading to incomplete acylation and the formation of deletion sequences.

| Potential Byproduct | Origin | Analytical Signature |

| Truncated Peptide Sequence | Incomplete Fmoc group removal | Lower molecular weight peak in mass spectrometry |

| Deletion Sequence | Incomplete coupling of Fmoc-Val-Ser(Psime,Mepro)-OH | Mass spectrum peak corresponding to the peptide minus the Val-Ser dipeptide |

| Prematurely Deprotected Serine | Lability of Psime/Mepro groups to acidic conditions | Altered retention time in HPLC and mass shift |

| Unreacted Building Block | Inefficient activation or coupling | Presence of Fmoc-Val-Ser(Psime,Mepro)-OH in crude product |

Diketopiperazine Formation in Fmoc-SPPS

A significant challenge in Fmoc-based solid-phase peptide synthesis (SPPS) is the intramolecular cyclization of the N-terminal dipeptidyl ester, leading to the formation of a diketopiperazine and truncation of the peptide chain. This side reaction is particularly prevalent after the coupling of the second amino acid, especially if it is followed by a proline or, in this case, a pseudoproline residue. The incorporation of the pseudoproline dipeptide Fmoc-Val-Ser(Psime,Mepro)-OH is specifically designed to prevent aggregation by disrupting interchain hydrogen bonding. vulcanchem.com However, the cis-amide bond favored by the pseudoproline can also influence the rate of diketopiperazine formation. The proximity of the N-terminal amine of the valine to the ester linkage of the serine to the resin, following Fmoc removal, can facilitate this intramolecular cyclization. The rate of this side reaction is highly dependent on the nature of the C-terminal amino acid, the resin linkage, and the conditions used for Fmoc deprotection.

| Factor | Influence on Diketopiperazine Formation |

| Pseudoproline Residue | The cis-amide bond can affect the propensity for cyclization. |

| C-terminal Amino Acid on Resin | Steric hindrance and electronic effects can influence reaction rate. |

| Resin Linkage | The type of ester linkage to the solid support affects its lability. |

| Fmoc Deprotection Conditions | Extended exposure to base can promote cyclization. |

Quantitative Analysis and Purity Determination in Research Settings

The quantitative analysis and purity determination of Fmoc-Val-Ser(Psime,Mepro)-OH in a research setting rely on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the primary method for assessing the purity of this dipeptide building block. A gradient elution using a mixture of water and an organic solvent (typically acetonitrile), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), allows for the separation of the main compound from any byproducts or impurities. The purity is then quantified by integrating the area of the main peak relative to the total area of all peaks detected at a specific wavelength (e.g., 214 nm for the peptide backbone and 265 or 301 nm for the Fmoc group).

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is indispensable for confirming the identity of the main product and for characterizing any impurities. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition of Fmoc-Val-Ser(Psime,Mepro)-OH. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is also crucial for structural elucidation and for ensuring that the stereochemistry of the valine and serine residues is maintained throughout the synthesis of the building block.

| Analytical Technique | Purpose in Analysis of Fmoc-Val-Ser(Psime,Mepro)-OH |

| Reversed-Phase HPLC (RP-HPLC) | Purity assessment and quantification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of the main product and characterization of impurities. |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and stereochemical integrity assessment. |

Development of Robust Analytical Protocols for Complex Building Blocks

The development of robust analytical protocols for complex building blocks like Fmoc-Val-Ser(Psime,Mepro)-OH is critical for ensuring the reproducibility and success of peptide synthesis. vulcanchem.com Such protocols must be capable of resolving the main compound from a variety of structurally similar potential impurities. This requires a systematic approach to method development in techniques like HPLC. Key parameters that need to be optimized include the choice of stationary phase (e.g., C18, C8), the mobile phase composition and gradient profile, the column temperature, and the detection wavelength.

For mass spectrometric analysis, the development of a robust protocol involves optimizing the ionization source parameters (e.g., electrospray voltage, nebulizer gas flow) to achieve efficient ionization of the dipeptide while minimizing in-source fragmentation. The use of internal standards can be incorporated for more accurate quantification, especially when comparing different batches of the synthesized building block. Furthermore, the protocol should include stress testing, where the dipeptide is subjected to acidic, basic, and oxidative conditions to intentionally generate degradation products. The analytical method must then be able to separate and identify these products, demonstrating its stability-indicating nature. The validation of such an analytical protocol would typically involve assessing its specificity, linearity, range, accuracy, precision, and robustness according to established guidelines.

| Parameter for Protocol Development | Considerations for Fmoc-Val-Ser(Psime,Mepro)-OH |

| HPLC Method Development | |

| Stationary Phase | C18 is a common starting point, but others may offer better resolution. |

| Mobile Phase Gradient | Optimization is needed to separate closely eluting impurities. |

| Detection Wavelength | Monitoring at multiple wavelengths can aid in peak identification. |

| Mass Spectrometry Method Development | |

| Ionization Source | Electrospray ionization (ESI) is typically suitable. |

| Fragmentation Analysis (MS/MS) | Can be used to confirm the sequence and structure of impurities. |

| Protocol Validation | |

| Specificity | The ability to unequivocally assess the analyte in the presence of impurities. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. |

Computational Studies and Molecular Modeling of Fmoc Val Ser Psime,mepro Oh

Prediction of Conformational Preferences and Dynamics

The three-dimensional conformation of a peptide is critical to its function and interactions. Computational methods are essential for exploring the vast conformational landscape available to a flexible molecule like Fmoc-Val-Ser(PsiMe,Mepro)-OH.

Molecular Dynamics (MD) simulations compute the motion of atoms in a molecule over time, providing insights into conformational dynamics and stability. nih.govresearchgate.net For a molecule like Fmoc-Val-Ser(PsiMe,Mepro)-OH, MD simulations would be used to predict its preferred shapes in different environments (e.g., in water or organic solvents), the flexibility of its backbone and side chains, and the dynamic interplay between the hydrophobic Fmoc group and the rest of the peptide. Studies on other Fmoc-dipeptides have used MD to investigate their self-assembly into larger nanostructures, a process driven by interactions like π-π stacking of the Fmoc groups. nih.govresearchgate.net However, no specific MD simulation studies for Fmoc-Val-Ser(PsiMe,Mepro)-OH are available in the published literature.

Quantum Mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), offer a highly accurate description of molecular structure and energetics by solving the Schrödinger equation. nih.gov QM methods are used to determine the relative energies of different conformations, the geometry of intramolecular hydrogen bonds, and electronic properties. researchgate.netaustinpublishinggroup.comnih.gov For Fmoc-Val-Ser(PsiMe,Mepro)-OH, QM calculations could precisely model the puckering of the pseudoproline ring and its effect on the peptide backbone torsion angles (φ, ψ), as has been done for other pseudoproline dipeptides. researchgate.net A literature search reveals no published QM calculations specifically for Fmoc-Val-Ser(PsiMe,Mepro)-OH.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a balance between accuracy and computational cost by treating a small, chemically important region of the molecule with high-level QM, while the rest of the system is modeled using a more efficient MM force field. acs.orgcsic.esarxiv.org This approach is ideal for studying large systems like an enzyme active site or, in this case, a complex peptide in a solvent box. arxiv.org For Fmoc-Val-Ser(PsiMe,Mepro)-OH, a QM/MM study could, for example, treat the chemically reactive carboxyl group and the modified serine residue with QM to study reaction mechanisms, while the Fmoc group and solvent are handled by MM. acs.org There are no specific QM/MM studies reported for Fmoc-Val-Ser(PsiMe,Mepro)-OH.

Quantum Mechanical (QM) Calculations

Analysis of Intramolecular Interactions and Stability

The stability of a specific peptide conformation is determined by a delicate balance of intramolecular interactions, including hydrogen bonds, van der Waals forces, electrostatic interactions, and π-π stacking. mdpi.comacs.org Computational analysis can quantify these forces. For Fmoc-Val-Ser(PsiMe,Mepro)-OH, key interactions would include hydrogen bonds involving the serine hydroxyl group and amide backbone, hydrophobic interactions from the valine and Fmoc groups, and potential π-π stacking between the Fmoc moiety and other aromatic systems. nih.govresearchgate.net Studies on similar molecules highlight the importance of intramolecular forces in defining structure and function. acs.orgresearchgate.net Despite the relevance of these interactions, no specific computational analysis of the intramolecular stability of Fmoc-Val-Ser(PsiMe,Mepro)-OH has been documented.

Simulation of Reaction Mechanisms during Synthesis and Deprotection

Computational chemistry is a valuable tool for elucidating the step-by-step mechanisms of chemical reactions, including those in peptide synthesis and deprotection.

Synthesis: Simulating the coupling of the amino acid residues would involve modeling the transition states of bond formation, helping to understand reaction kinetics and potential side reactions.

Deprotection: The removal of the Fmoc group is a critical step in peptide synthesis, typically achieved using a base like piperidine (B6355638). mdpi.com The mechanism involves proton abstraction followed by the decomposition of the Fmoc group. researchgate.net DFT calculations have been successfully used to model this E1cB mechanism for other Fmoc-protected peptides, providing insights into the reaction pathway and the role of the base. nih.gov

A search of the scientific literature found no studies that have computationally simulated the synthesis or deprotection mechanisms specifically for Fmoc-Val-Ser(PsiMe,Mepro)-OH.

Structure-Activity Relationship (SAR) and Design Implications in silico

In silico Structure-Activity Relationship (SAR) studies use computational models to correlate a molecule's structural features with its biological activity. mdpi.comfrontiersin.org For a compound like Fmoc-Val-Ser(PsiMe,Mepro)-OH, which could be a prodrug or a peptide mimetic designed to interact with a biological target, SAR studies would be invaluable. nih.govresearchgate.net These studies typically involve generating a library of related compounds in silico, calculating their structural and electronic properties (descriptors), and building a statistical model (like QSAR) to predict the activity of new, unsynthesized analogs. mdpi.comfrontiersin.org This process can guide the design of molecules with improved potency or other desired properties. No in silico SAR studies have been published for Fmoc-Val-Ser(PsiMe,Mepro)-OH.

Data Tables

Due to the absence of specific published research on the computational analysis of Fmoc-Val-Ser(PsiMe,Mepro)-OH, no experimental or computational data tables can be generated. The tables below are presented as templates illustrating how data from the aforementioned computational studies would typically be presented.

Table 1: Template for Predicted Conformational Energies This table would typically list the relative energies of different stable conformations (conformers) of Fmoc-Val-Ser(PsiMe,Mepro)-OH as predicted by QM calculations.

| Conformer ID | Key Dihedral Angles (φ, ψ, ω) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Template for MD Simulation-Derived Hydrogen Bond Analysis This table would show the results from an MD simulation, indicating the percentage of simulation time specific hydrogen bonds exist, which reflects their stability.

| Donor Atom | Acceptor Atom | Occupancy (%) | Average Distance (Å) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 3: Template for Calculated Reaction Barriers This table would display the activation energies for key reaction steps, such as Fmoc deprotection, calculated using QM or QM/MM methods.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Data Not Available | Data Not Available | Data Not Available |

Impact of PsiMe and Mepro Modifications on Peptide Backbone

The defining feature of Fmoc-Val-Ser(PsiMe,Mepro)-OH is the transformation of the Serine residue into a (4S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid. This modification, denoted as Ser(PsiMe,Mepro), introduces a five-membered oxazolidine (B1195125) ring into the peptide backbone. This ring structure has profound and predictable effects on the local peptide conformation, primarily by constraining the backbone dihedral angles and influencing the geometry of the preceding peptide bond.

Computational and spectroscopic analyses have demonstrated that the primary impact of the PsiMe,Mepro modification is its strong propensity to induce a cis conformation in the amide bond linking the Valine and modified Serine residues (the Val-Ser(PsiMe,Mepro) bond). scispace.com In a typical peptide chain, the trans conformation of the amide bond is energetically favored by a significant margin. However, the steric and electronic properties of the oxazolidine ring system alter this landscape.

NMR Spectroscopic Findings: Nuclear Magnetic Resonance (NMR) studies on a variety of pseudoproline-containing dipeptides have consistently shown that the cis-amide conformer is predominant in solution. scispace.comresearchgate.net For dipeptides composed of an amino acid (Xaa) followed by a threonine-derived pseudoproline (Thr(ΨMe,Mepro)), which is structurally analogous to the serine-derived one in the subject compound, the ratio of cis to trans conformers is heavily skewed towards cis. scispace.com This effect is largely independent of the preceding amino acid's side chain but can be influenced by the terminal protecting groups. scispace.com It is important to note that while solution-state studies overwhelmingly show a cis preference, solid-state X-ray crystallography has revealed that trans conformations can be adopted to accommodate crystal-packing forces, highlighting the conformational flexibility, albeit biased, of the linkage. scispace.com

Theoretical and Modeling Insights: Quantum mechanical calculations, including Density Functional Theory (DFT) and ab initio methods, have provided a theoretical basis for these observations. researchgate.netacs.org These studies reveal that the substitution of proline's Cγ carbon with an electronegative oxygen atom (as in an oxazolidine ring) withdraws electron density from the amide nitrogen. researchgate.net This reduces the partial double-bond character of the Xaa-Ser(PsiMe,Mepro) peptide bond, which in turn lowers the rotational energy barrier between the cis and trans states and stabilizes the cis isomer relative to the trans. researchgate.net The result is a peptide backbone that is not rigidly locked, but is strongly predisposed to adopt a "kinked" structure at the site of modification, mimicking the effect of a natural proline but with a greater cis-bond preference. chempep.com This disruption of the linear, extended β-strand conformation is the key to the dipeptide's utility in preventing peptide aggregation during synthesis. scirp.orgscirp.org

| Dipeptide Derivative | cis:trans Ratio | Reference |

|---|---|---|

| Cbz-Val-Thr(ΨMe,Mepro)-OH | 85:15 | scispace.com |

| Cbz-Gly-Thr(ΨMe,Mepro)-OH | 80:20 | scispace.com |

| Cbz-Phe-Thr(ΨMe,Mepro)-OH | 85:15 | scispace.com |

| Fmoc-Val-d-allo-Thr(ΨMe,Mepro)-OH | >95:<5 | scispace.com |

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT), Ab initio (HF, MP2) | N-acetyl-N'-methylamides of oxazolidine (Ac-Oxa-NHMe) | Calculated preferences for cis conformers are higher for pseudoproline amides than for proline amides. The electronegative oxygen atom reduces the amide bond's double-bond character, lowering the rotational barrier. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Collagen model peptides with C(5)-substituted pseudoprolines | Demonstrated that pseudoproline residues can meet the structural requirements for triple helix assembly, acting as effective mimics of proline and hydroxyproline. | chemrxiv.org |

| DFT, Polarizable Continuum Model (PCM) | Oxa and Thz dipeptides | As solvent polarity increases, cis populations increase for pseudoproline dipeptides. The C7 intramolecular hydrogen bond, a key stabilizing feature, becomes less populated in more polar solvents. | acs.org |

Rational Design of Modified Peptides for Specific Research Applications

The predictable conformational influence of the PsiMe,Mepro modification makes Fmoc-Val-Ser(PsiMe,Mepro)-OH a powerful tool for the rational design of peptides with tailored properties. nih.gov The primary application lies in overcoming synthetic challenges, but its use extends to creating peptidomimetics with specific secondary structures or enhanced biological activity. vulcanchem.com

Overcoming "Difficult" Synthetic Sequences: The most direct application is in solid-phase peptide synthesis (SPPS) to disrupt on-resin aggregation. scirp.org Peptides rich in hydrophobic or β-sheet-forming residues are notoriously difficult to synthesize due to poor solvation and incomplete coupling reactions. By strategically inserting a Fmoc-Val-Ser(PsiMe,Mepro)-OH unit, chemists can introduce a temporary conformational "kink" into the growing peptide chain. This kink physically disrupts the intermolecular hydrogen bonding that leads to β-sheet formation and aggregation, thereby improving coupling efficiencies and leading to higher purity and yield of the final product. scirp.org The modification is fully reversible, as the oxazolidine ring is cleaved under standard trifluoroacetic acid (TFA) conditions used for final deprotection, regenerating the native Serine residue. chempep.com

Improving Biological Properties: By enforcing a specific conformation, the PsiMe,Mepro modification can lead to peptides with enhanced biological properties. Constraining a flexible linear peptide into its bioactive conformation can increase its binding affinity for a target receptor, as it reduces the entropic penalty of binding. researchgate.net Furthermore, the modified backbone can confer increased resistance to proteolytic degradation, as the unnatural oxazolidine structure may not be recognized efficiently by proteases. scirp.org This rational design approach, guided by molecular modeling and computational predictions, enables the development of more stable and potent peptide-based research tools and therapeutic leads.

Research Applications and Future Directions in Peptide Science

Utilization as a Building Block in Complex Peptide and Peptidomimetic Synthesis

Fmoc-Val-Ser(Psime,Mepro)-OH serves as a crucial building block in the Fmoc-based solid-phase synthesis of complex peptides and peptidomimetics. vulcanchem.comchemimpex.com The primary challenge in synthesizing long or hydrophobic peptide sequences is their tendency to aggregate on the solid support, driven by intermolecular β-sheet formation. chempep.comwikipedia.org This aggregation hinders subsequent coupling reactions, leading to low yields and impure products. chempep.commerckmillipore.com

The incorporation of a pseudoproline dipeptide like Fmoc-Val-Ser(Psime,Mepro)-OH effectively mitigates this problem. The oxazolidine (B1195125) ring of the pseudoproline, formed from the serine residue, introduces a "kink" into the peptide backbone, which disrupts the formation of stable secondary structures responsible for aggregation. chempep.comactivotec.comiris-biotech.de This structure-breaking capability enhances the solvation of the growing peptide chain, leading to more efficient and predictable coupling and deprotection steps. chempep.commerckmillipore.com Consequently, its use results in significantly improved yields and purity for peptides that were previously considered difficult or intractable to synthesize. wikipedia.orgmerckmillipore.comresearchgate.net These building blocks are compatible with standard automated SPPS protocols, making their integration into synthesis workflows straightforward. chempep.comactivotec.com

The conformational bend induced by the pseudoproline residue is highly advantageous for the synthesis of cyclic peptides. wikipedia.org This "kink" pre-organizes the linear peptide precursor into a conformation where its N- and C-termini are brought into proximity, facilitating head-to-tail cyclization. iris-biotech.depeptide.com This pre-organization can accelerate the rate of cyclization and significantly increase the yield of the desired cyclic product. activotec.comiris-biotech.depeptide.com The application of pseudoproline dipeptides has been shown to be effective in the efficient synthesis of cyclic peptides such as dendroamide A and in accelerating the on-resin cyclization of linear amylin fragments. chempep.compeptide.com Furthermore, the strategic placement of different types of pseudoprolines, such as those derived from cysteine, can enable regioselective disulfide bridge formation, which is a key strategy for producing complex, multi-cyclic peptide architectures. iris-biotech.de

Fmoc-Val-Ser(Psime,Mepro)-OH is a valuable tool in the development of sophisticated biomolecules like peptide-drug conjugates (PDCs). vulcanchem.com In this context, it aids in the synthesis of the peptide portion that will be linked to a therapeutic agent or an antibody. vulcanchem.com The defined conformation imparted by the pseudoproline can improve the conjugation process by enhancing the presentation of specific functional groups, leading to more efficient and site-selective attachment of the drug or linker. vulcanchem.com This contributes to the creation of more effective targeted delivery systems for therapies. vulcanchem.com

Beyond PDCs, peptides synthesized with these building blocks are being explored as foundational components for new biomaterials. smolecule.comgrace.com The ability to control peptide structure and prevent aggregation is critical in designing functional materials with specific, tailored properties for biomedical applications. smolecule.com

Synthesis of Constrained Peptides and Cyclic Structures

Role in Mechanistic Studies of Biological Processes

Pseudoproline dipeptides serve as powerful tools for fundamental research into biological mechanisms, particularly protein folding. epfl.ch Many amyloidogenic proteins, which are implicated in disease, are difficult to synthesize and purify due to their extreme aggregation propensity. researchgate.netepfl.ch By incorporating a reversible pseudoproline modification like that in Fmoc-Val-Ser(Psime,Mepro)-OH, researchers can successfully synthesize and purify these otherwise intractable proteins. epfl.ch The pseudoproline disrupts aggregation during synthesis, and once the pure, full-length peptide is obtained, the native serine residue can be regenerated by treatment with trifluoroacetic acid (TFA). epfl.ch This allows for subsequent studies on the folding, misfolding, and aggregation mechanisms of these medically relevant proteins under controlled conditions. epfl.ch

At a more fundamental level, pseudoprolines are used to study the kinetics of cis-trans isomerization of peptide bonds, a rate-limiting step in the folding of many proteins. researchgate.net The pseudoproline structure alters the electronic properties of the amide bond, reducing the energy barrier for rotation and favoring the cis conformation, providing a model system to probe these crucial conformational changes. researchgate.net

Enabling High-Throughput and Combinatorial Library Research